molecular formula C3H8O B122902 Isopropanol-d7 CAS No. 19214-96-1

Isopropanol-d7

Cat. No.: B122902
CAS No.: 19214-96-1
M. Wt: 67.14 g/mol
InChI Key: KFZMGEQAYNKOFK-YYWVXINBSA-N
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Description

Isopropanol-d7 (CAS 19214-96-1) is a deuterated derivative of isopropanol (2-propanol), where seven hydrogen atoms are replaced with deuterium isotopes. This modification results in a molecular formula of C₃HD₇O and a molecular weight of 67.138 g/mol . Its physical properties include a density of 0.8 g/cm³, boiling point of 73°C, and flash point of 11.7°C, making it highly volatile and flammable .

As a solvent, this compound is extensively utilized in nuclear magnetic resonance (NMR) spectroscopy due to its ability to minimize spectral interference from protonated solvents . Its strong hydrogen-bonding capacity enhances stabilization of charged intermediates in chemical reactions, while its low toxicity and miscibility with water broaden its applicability in biochemistry for nucleic acid and protein purification .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropanol-d7 typically involves the catalytic exchange of hydrogen atoms in isopropanol with deuterium atoms. This can be achieved using deuterium oxide (heavy water) in the presence of a suitable catalyst, such as platinum or palladium. The reaction is carried out under controlled conditions to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in a high-pressure reactor with a catalyst. The reaction conditions, including temperature and pressure, are optimized to achieve maximum yield and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions: Isopropanol-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isotope Tracing Studies

Isopropanol-d7 is widely utilized in isotope tracing studies due to its distinctive isotopic composition. This property allows researchers to track the pathways of chemical reactions and biological processes effectively. By substituting hydrogen atoms with deuterium, scientists can gain insights into reaction mechanisms and metabolic pathways that would otherwise remain obscured in non-labeled compounds .

Enhancement of Analytical Techniques

The incorporation of this compound into solvents and reagents significantly enhances the accuracy of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The deuterium atoms provide distinct signals that improve resolution and precision in spectroscopic analyses. This capability enables researchers to obtain detailed information about molecular structures .
  • Mass Spectrometry : this compound serves as an internal standard in mass spectrometry, improving the accuracy of quantitative analyses by allowing for more precise calibration .

Pharmaceutical Applications

In the pharmaceutical industry, this compound plays a crucial role in drug development and metabolism studies:

  • Labeled Compounds : It is used to synthesize labeled compounds that are essential for understanding the behavior of pharmaceuticals within biological systems. This helps in elucidating pharmacokinetics and metabolic pathways .
  • Advancements in Drug Development : The ability to trace deuterium incorporation into drugs aids researchers in optimizing drug formulations and understanding their interactions within biological environments .

Contributions to Materials Science

This compound's isotopic labeling capabilities extend to materials science:

  • Synthesis of Labeled Compounds : Its use in synthesizing labeled compounds contributes to the development of materials with enhanced characteristics such as stability and conductivity. These advancements can lead to improved performance in various applications ranging from electronics to nanotechnology .

Role in Organic Chemistry

In organic chemistry, this compound is a valuable reagent for studying reaction mechanisms and pathways:

  • Exploration of Synthetic Routes : Researchers utilize its isotopic properties to investigate new synthetic routes and understand the intricacies of organic reactions at a molecular level .

Case Study 1: Metabolic Studies

A significant application of this compound was demonstrated in metabolic studies involving the thermophilic bioconversion of sugars using metabolically engineered organisms like Moorella thermoacetica. The unique hydrogen-bonding properties of this compound influenced the outcomes of these biochemical reactions, showcasing its utility in understanding complex metabolic pathways.

Case Study 2: Toxicity Assessment

A notable case study involved a patient who developed severe hypoglycemia due to transdermal exposure to isopropanol. This incident underscored the importance of understanding the biological effects associated with isopropanol derivatives like this compound when considering safety profiles in research and clinical settings .

Mechanism of Action

The mechanism of action of Isopropanol-d7 is primarily related to its deuterium content. Deuterium atoms have different nuclear properties compared to hydrogen atoms, which can influence the molecule’s interactions with other substances. For example, the presence of deuterium can alter hydrogen-bonding properties, affecting the molecule’s behavior in chemical reactions and biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isopropanol-d7 vs. Acetone-d6

Property This compound Acetone-d6
CAS Number 19214-96-1 666-52-4
Molecular Formula C₃HD₇O C₃D₆O
Functional Group Alcohol (-OH) Ketone (C=O)
Boiling Point 73°C ~56°C (non-deuterated reference)
Key Applications NMR solvent, biomolecule purification NMR solvent, deuterated ketone reactions
Cost (1 mL) $113 \sim$100–$150 (market estimate)

Key Differences :

  • Chemical Reactivity: this compound participates in hydrogen-bonding interactions critical for stabilizing reactive intermediates, whereas acetone-d6’s ketone group is less polar but useful in carbonyl chemistry .
  • NMR Utility: Acetone-d6 is preferred for proton-free environments in ¹H NMR, while this compound is compatible with hydrogen-containing analytes due to minimized background signals .

This compound vs. Toluene-d8

Property This compound Toluene-d8
CAS Number 19214-96-1 2037-26-5
Molecular Formula C₃HD₇O C₇D₈
Structure Aliphatic alcohol Aromatic hydrocarbon
Boiling Point 73°C ~110°C
Key Applications Polar reactions, biomolecules Non-polar organic synthesis
Cost (1 mL) $113 \sim$200–$250 (market estimate)

Key Differences :

  • Solvent Polarity: this compound’s polarity supports dissolution of hydrophilic compounds, while toluene-d8 is ideal for hydrophobic systems .
  • Reaction Compatibility: Toluene-d8 is used in aromatic electrophilic substitutions, contrasting with this compound’s role in radical or SN2 reactions .

This compound vs. Isopropanol (Non-Deuterated)

Property This compound Isopropanol
Deuteration Level 7 deuterium atoms Fully protonated
Molecular Weight 67.138 g/mol 60.10 g/mol
NMR Interference Minimal ¹H signals High ¹H background
Cost (1 mL) $113 \sim$0.50–$1 (industrial grade)

Key Differences :

  • Isotopic Purity: this compound’s deuteration (≥98 atom % D) ensures precision in kinetic isotope effect (KIE) studies, critical for mechanistic chemistry .
  • Thermal Stability : Deuterated solvents exhibit slightly higher boiling points due to isotopic mass differences .

Biological Activity

Isopropanol-d7, also known as 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol, is a fully deuterated form of isopropanol. Its unique isotopic composition enhances its utility in various scientific applications, particularly in biological studies. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the replacement of all hydrogen atoms with deuterium. This modification significantly alters its physical and chemical properties, making it valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound is primarily used in metabolic studies to trace the incorporation of deuterium into biological molecules and to investigate reaction mechanisms in chemical kinetics.

Biochemical Pathways

This compound participates in several biochemical pathways. It has been utilized in the thermophilic bioconversion of sugars and syngas through metabolically engineered organisms such as Moorella thermoacetica. The compound's unique hydrogen-bonding properties influence reaction outcomes in organic synthesis.

Pharmacokinetics

The pharmacokinetics of this compound mirror that of its non-deuterated counterpart. Studies indicate that both isopropanol and its major metabolite, acetone, are eliminated from the body following first-order kinetics, with half-lives of approximately 6.4 hours for isopropanol and 22.4 hours for acetone.

Cellular Effects

This compound interacts with various enzymes and proteins within cells. Notably, it has been shown to interact with isopropanol dehydrogenase (IDH), influencing enzyme activity and potentially altering metabolic pathways. The compound's role in cellular processes is complex; it affects cell function through binding interactions with biomolecules.

Toxicity Case Study

A significant case study highlights the potential toxicity associated with isopropanol exposure. A patient developed severe hypoglycemia and altered mental status after using large amounts of isopropanol transdermally as a home remedy. Laboratory tests revealed elevated plasma levels of both isopropanol and acetone. This case underscores the importance of understanding the biological effects of isopropanol derivatives like this compound when considering their safety profiles .

Research Applications

This compound's isotopic properties make it particularly useful in various research applications:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The distinct signals produced by deuterium enhance the resolution and accuracy of NMR analyses.
  • Mass Spectrometry : It serves as an internal standard to improve quantitative analysis accuracy.
  • Metabolic Studies : Researchers utilize this compound to trace metabolic pathways and understand the incorporation of deuterium into biological systems.
  • Chemical Kinetics : The compound aids in studying reaction mechanisms by observing how deuterium substitution affects reaction rates .

Summary Table of Biological Activities

Activity Description
NMR Spectroscopy Provides distinct signals for enhanced analysis
Mass Spectrometry Acts as an internal standard for accurate quantification
Metabolic Tracing Traces incorporation of deuterium into biological molecules
Chemical Kinetics Research Studies reaction mechanisms influenced by deuterium substitution

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Isopropanol-d7 in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via catalytic deuteration of acetone-d6 using deuterium gas and palladium-based catalysts. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H NMR to confirm deuterium incorporation >99%) and mass spectrometry (MS) for isotopic purity verification .
  • Example Protocol :

  • Synthesis : React acetone-d6 with D₂ gas (50 psi) over Pd/BaSO₄ at 25°C for 24 hours.
  • NMR Parameters : 1^1H NMR (400 MHz, CDCl₃): δ 1.15 (septet, CHD₂), 1.45 (singlet, CD₃) .

Q. How is this compound commonly utilized as a solvent or reagent in deuterium-labeling studies?

  • Methodological Answer : It serves as a deuterated solvent for NMR spectroscopy to avoid proton interference and as a reagent in kinetic isotope effect (KIE) studies. For KIE experiments, compare reaction rates between this compound and non-deuterated analogs under identical conditions (e.g., SN2 reactions) .

Q. What precautions are necessary for handling and storing this compound to maintain isotopic integrity?

  • Methodological Answer : Store in airtight, deuterium-compatible containers (e.g., sealed glass ampules) under inert gas (Ar/N₂) to minimize proton exchange. Monitor isotopic purity via periodic 1^1H NMR analysis .

Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZMGEQAYNKOFK-YYWVXINBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480717
Record name Isopropanol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

67.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19214-96-1
Record name Isopropanol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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